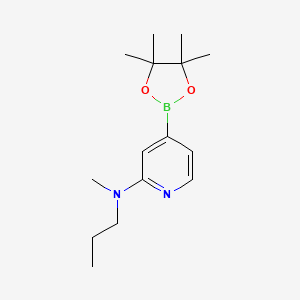

N-Methyl-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Description

N-Methyl-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boronic ester-functionalized pyridine derivative. Its structure features a pyridine core substituted at position 2 with a secondary amine group (N-methyl-N-propyl) and at position 4 with a tetramethyl-1,3,2-dioxaborolane moiety. This boronic ester group is critical for participation in Suzuki-Miyaura cross-coupling reactions, a widely used method in organic synthesis for carbon-carbon bond formation .

Properties

Molecular Formula |

C15H25BN2O2 |

|---|---|

Molecular Weight |

276.18 g/mol |

IUPAC Name |

N-methyl-N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

InChI |

InChI=1S/C15H25BN2O2/c1-7-10-18(6)13-11-12(8-9-17-13)16-19-14(2,3)15(4,5)20-16/h8-9,11H,7,10H2,1-6H3 |

InChI Key |

YRPFQIBVDLGTNY-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)CCC |

Origin of Product |

United States |

Preparation Methods

Preparation of N-Methyl-N-propyl Pyridin-2-amine Precursors

- The N-methyl-N-propyl substitution on the pyridin-2-amine nitrogen can be achieved by alkylation reactions using appropriate alkyl halides or via reductive amination.

- Protection/deprotection strategies may be employed to selectively functionalize the amino group without affecting the pyridine ring.

Palladium-Catalyzed Borylation to Install Boronate Ester

- The key step for installing the 4-(tetramethyl-1,3,2-dioxaborolan-2-yl) group is the palladium-catalyzed borylation of the corresponding 4-halopyridin-2-amine derivative.

- Typical reagents and conditions include:

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl2 (dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II)) |

| Boron Source | Bis(pinacolato)diboron (4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane)) |

| Base | Potassium acetate (KOAc) |

| Solvent | 1,4-Dioxane |

| Temperature | 100 °C |

| Time | 12 hours |

| Atmosphere | Inert (Nitrogen) |

The reaction proceeds via oxidative addition of the Pd(0) species into the C–Br bond, transmetallation with the boron reagent, and reductive elimination to form the C–B bond.

After completion, the reaction mixture is filtered and purified by silica gel chromatography.

Example Experimental Procedure

From a closely related compound synthesis (N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine):

- To a solution of 5-bromo-2-(N,N-dimethylamino)pyridine (8.5 g, 42.3 mmol) and bis(pinacolato)diboron (12.9 g, 50.7 mmol) in dioxane (10 mL) was added KOAc (8.3 g, 84.6 mmol) and Pd(dppf)Cl2 (1.55 g, 2.1 mmol) at 25 °C under nitrogen.

- The mixture was heated to 100 °C and stirred for 12 hours.

- LCMS confirmed reaction completion.

- The mixture was filtered, concentrated, and purified by silica gel chromatography (petroleum ether/ethyl acetate gradient) to yield the boronate ester product in 76% yield as a yellow solid.

This method can be adapted for the N-methyl-N-propyl substituted analogue by starting with the corresponding N-methyl-N-propyl-2-aminopyridine bromide precursor.

Research Findings and Optimization Notes

- The choice of catalyst Pd(dppf)Cl2 is critical for high yield and selectivity.

- Potassium acetate serves as a mild base promoting transmetallation.

- 1,4-Dioxane is a preferred solvent due to its ability to dissolve reagents and tolerate high temperatures.

- Inert atmosphere prevents catalyst deactivation.

- Reaction times of 12 hours at 100 °C are typical for complete conversion.

- Purification by silica gel chromatography with petroleum ether/ethyl acetate gradient effectively isolates the product.

- The reaction tolerates various N-substituents on the pyridin-2-amine nitrogen, including methyl and propyl groups, without degradation.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-alkylation of pyridin-2-amine | Alkyl halides or reductive amination with methyl and propyl groups | Variable | Protect amino group if needed |

| Borylation of 4-bromopyridin-2-amine derivative | Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc, 1,4-dioxane, 100 °C, 12 h, N2 | ~75-80 | Silica gel chromatography purification |

Additional Considerations

- Alternative catalysts such as Pd(PPh3)4 or Pd(OAc)2 with suitable ligands may be explored but Pd(dppf)Cl2 is preferred for this substrate.

- The boronate ester group is sensitive to hydrolysis; thus, handling under anhydrous conditions is recommended.

- The final compound can be used as a building block for Suzuki coupling to introduce diverse substituents at the 4-position of the pyridine ring.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the boronic ester to boranes.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are typically employed in cross-coupling reactions.

Major Products

Oxidation: Boronic acids.

Reduction: Boranes.

Substitution: Various substituted pyridine derivatives depending on the coupling partner used.

Scientific Research Applications

N-Methyl-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:

Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which N-Methyl-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects involves the interaction of the boronic ester group with various molecular targets. In cross-coupling reactions, the boronic ester forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. In biological systems, the boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-Methyl-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, enabling comparative analysis of their properties and applications:

1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1175273-55-8)

- Structural Differences : Replaces the pyridine ring with a pyrazole (five-membered ring with two adjacent nitrogen atoms). The boronic ester is at position 3, and a methyl group is at position 1.

- Synthesis : Likely synthesized via Suzuki coupling or direct borylation, as seen in PharmaBlock compounds .

- Reactivity : Pyrazole’s electron-deficient nature may alter cross-coupling efficiency compared to pyridine.

- Applications : Common in medicinal chemistry as a building block for kinase inhibitors.

4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS: 1218791-46-8)

- Structural Differences : Pyrimidine ring (two nitrogen atoms at positions 1 and 3) with a methyl group at position 4 and an amine at position 2.

- Reactivity : The pyrimidine ring’s electron-withdrawing nature may reduce boronic ester reactivity compared to pyridine. Similarity score: 0.89 .

- Applications : Used in antimalarial drug candidates (e.g., trisubstituted pyrimidines in ).

N-Isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS: 944401-58-5)

- Structural Differences : Pyrimidine ring with boronic ester at position 5 and a secondary amine (N-isopropyl) at position 2.

- Synthetic Methods : Likely involves Pd-catalyzed cross-coupling, as described for pyrimidine derivatives in .

- Physical Properties : Higher steric hindrance from the isopropyl group may reduce solubility compared to the target compound’s N-propyl group. Similarity score: 0.87 .

tert-Butyl (3S)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate (PBLJ0660)

- Structural Differences : Incorporates a pyrrolidine ring and a tert-butyl carbamate protecting group. The boronic ester is on a pyrazole ring.

- Applications : Used in peptide-mimetic drug discovery. The carbamate group enhances stability during synthesis .

Comparative Data Table

Key Research Findings

- Reactivity in Cross-Couplings : Pyridine-based boronic esters (like the target compound) typically exhibit higher reactivity in Suzuki-Miyaura reactions compared to pyrimidines due to reduced electron deficiency .

- Synthetic Challenges : Steric hindrance from N-propyl groups may necessitate optimized conditions (e.g., microwave heating, as in ) to achieve high yields.

- Purity and Analysis : LCMS with UV detection (190–450 nm) is standard for assessing purity in related compounds .

Biological Activity

N-Methyl-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and implications for therapeutic applications.

Molecular Formula: CHBNO

Molecular Weight: 234.10 g/mol

CAS Number: 1005009-98-2

Purity: Typically specified in commercial sources.

The compound features a pyridine ring substituted with a dioxaborolane moiety, which is known for its role in various chemical reactions and potential biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related boron-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.

Table 1 summarizes the cytotoxicity of related compounds against different cancer cell lines:

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 | 5.0 | |

| Compound B | ME-180 | 3.5 | |

| Compound C | HT-29 | 7.0 |

These findings suggest that the incorporation of boron into the molecular structure enhances the compound's ability to inhibit cell proliferation.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis.

- Targeting Specific Proteins : The dioxaborolane moiety may interact with specific proteins involved in cancer progression, such as TRIB2 or YAP, which are implicated in tumor growth and metastasis .

- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that boron-containing compounds can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

A notable study explored the effects of N-Methyl-N-propyl derivatives on melanoma cell lines. The results indicated that these derivatives could significantly inhibit cell growth through a dose-dependent mechanism. The study utilized flow cytometry and apoptosis assays to confirm these findings.

Safety and Toxicology

While the anticancer potential is promising, safety profiles must be considered. The compound exhibits several hazard warnings (H302-H335), indicating potential toxicity upon exposure . Therefore, further toxicological studies are necessary to evaluate its safety for therapeutic use.

Q & A

Q. What are the common synthetic routes for preparing N-Methyl-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety. A general approach involves:

- Step 1: Halogenation of the pyridine ring at the 4-position.

- Step 2: Introduction of the tetramethyl-1,3,2-dioxaborolane group via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) in anhydrous THF .

- Step 3: Alkylation of the pyridine nitrogen using methyl and propyl halides in the presence of a base (e.g., Cs₂CO₃) under inert conditions . Key reagents: Pd catalysts, B₂Pin₂, and inert solvents (DMSO or THF).

Q. How is the compound characterized to confirm its structure and purity?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to verify substituent positions and boronate ester integration. For example, the tetramethyl-dioxaborolane group shows distinct peaks at δ ~1.3 ppm (¹H) and δ ~25–30 ppm (¹³C) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ for C₁₄H₂₃BN₂O₂: calculated 262.1556) .

- X-ray Crystallography: Resolves ambiguities in stereochemistry or regioselectivity (if crystalline) using programs like SHELXL .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts?

- Catalyst Screening: Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency. Evidence suggests PdCl₂(dppf) reduces steric hindrance in boronate ester formation .

- Temperature Control: Lower temperatures (e.g., 35°C) in DMSO reduce decomposition of sensitive intermediates .

- Purification Techniques: Use preparative HPLC or column chromatography with ethyl acetate/hexane gradients to isolate the product from unreacted boronate precursors .

Q. What strategies mitigate hydrolysis of the tetramethyl-1,3,2-dioxaborolane group during synthesis?

- Moisture-Free Conditions: Use Schlenk lines or gloveboxes for moisture-sensitive steps .

- Stabilizing Additives: Include molecular sieves or anhydrous MgSO₄ in reaction mixtures to scavenge trace water .

- Storage: Store the compound under argon at –20°C in amber vials to prevent boronate ester degradation .

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved?

- 2D NMR (COSY, HSQC): Differentiates overlapping proton environments (e.g., methyl vs. propyl groups on the amine) .

- LC-MS with Ion Mobility: Separates isobaric impurities that may arise from incomplete alkylation or boronate ester side reactions .

- Computational Modeling: DFT calculations (e.g., Gaussian) predict chemical shifts and validate assignments .

Q. What is the role of the tetramethyl-1,3,2-dioxaborolane group in cross-coupling applications?

The boronate ester acts as a transient directing group, enabling regioselective functionalization of the pyridine ring. It facilitates:

- Suzuki-Miyaura Coupling: Transfers the aryl/heteroaryl group to the pyridine via Pd-mediated oxidative addition .

- Protection-Deprotection Strategies: The pinacol ester stabilizes the boronic acid intermediate, preventing self-condensation .

Q. How can computational methods predict reactivity or optimize synthetic pathways?

- DFT Calculations: Model transition states for Suzuki coupling to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

- Solvent Effects: COSMO-RS simulations predict solvent compatibility (e.g., THF vs. DMF) for boronate ester stability .

- Hardness Parameters (η): Use Parr-Pearson absolute hardness to assess electrophilicity of intermediates, guiding reagent selection (e.g., soft nucleophiles for boronate activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.